Methyl bicyclo[1.1.0]butane-1-carboxylate
Overview
Description
Methyl bicyclo[1.1.0]butane-1-carboxylate is a unique and highly strained carbocyclic compound. Its molecular formula is C₆H₈O₂, and it has an average mass of 112.127 Da . The compound is characterized by its bicyclic structure, which consists of two cyclopropane rings fused through a common carbon-carbon bond. This structure imparts significant strain energy, making it an interesting subject for theoretical and practical studies in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl bicyclo[1.1.0]butane-1-carboxylate typically involves the formation of the bicyclo[1.1.0]butane core followed by esterification. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to yield the desired product .
Industrial Production Methods: While specific industrial production methods for methyl bicyclo[11The scalability of these reactions depends on the availability of starting materials and the efficiency of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: Methyl bicyclo[1.1.0]butane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the bridgehead positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under mild conditions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl bicyclo[1.1.0]butane-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism by which methyl bicyclo[1.1.0]butane-1-carboxylate exerts its effects is primarily through strain-release reactions. The high strain energy of the bicyclic structure makes it highly reactive, allowing it to participate in various chemical transformations. The olefinic character of the bridgehead bond enables the compound to undergo cycloaddition reactions, forming new ring systems and functional groups .
Comparison with Similar Compounds
Bicyclo[1.1.0]butane: The parent compound, which lacks the ester functional group.
Bicyclo[1.1.1]pentane: A related compound with a similar strained bicyclic structure but with an additional carbon atom in the ring.
Spiropentane: Another strained carbocyclic compound with a different ring fusion pattern.
Uniqueness: Methyl bicyclo[1.1.0]butane-1-carboxylate stands out due to its ester functional group, which imparts additional reactivity and potential for further functionalization. Its high strain energy and unique reactivity profile make it a valuable compound for both theoretical studies and practical applications in organic synthesis .
Properties
IUPAC Name |
methyl bicyclo[1.1.0]butane-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-8-5(7)6-2-4(6)3-6/h4H,2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPZUSVGLNAWPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CC1C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197774 | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4935-01-7 | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004935017 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bicyclo(1.1.0)butane-1-carboxcylic acid methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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